molecular formula C30H48O2 B1248025 Betulone

Betulone

Cat. No.: B1248025
M. Wt: 440.7 g/mol
InChI Key: JYDNKGUBLIKNAM-CNRMHUMKSA-N
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Description

Betulone is a naturally occurring triterpenoid compound derived from betulin, which is found predominantly in the bark of birch trees. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Betulone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Betulone, a derivative of betulin, has a wide range of pharmacological targets . It is known for its potential wound-healing properties and protective effects against cardiovascular and liver diseases, cancer, diabetes, oxidative stress, and inflammation . It combats tumor cells by inducing apoptosis and inhibiting metastatic proteins .

Mode of Action

This compound interacts with its targets and results in several changes. It reduces postprandial hyperglycemia by inhibiting α-amylase and α-glucosidase activity . It also modulates chronic inflammation by blocking the expression of proinflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the NFκB and MAPKs pathways, which are important regulators of the response to oxidative stress and inflammation in the body . These pathways play a crucial role in the diverse beneficial effects of this compound in various diseases .

Pharmacokinetics

Efforts have been made to improve the solubility and bioavailability of betulin derivatives to enhance their efficacy .

Result of Action

The result of this compound’s action at the molecular and cellular level is quite significant. It exhibits antitumor, anti-inflammatory, antiparasitic, anticancer, and anti-HIV properties . It is also known to induce apoptosis in tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of betulin is necessary to protect the plant from damaging environmental factors such as radiation, bacteria, fungi, viruses, and insects . .

Biochemical Analysis

Biochemical Properties

Betulone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This selective induction of apoptosis in cancer cells while sparing normal cells makes this compound a promising candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to its therapeutic effects. It can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its therapeutic effects, including its anti-inflammatory and anticancer activities, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced therapeutic effects. At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects. For instance, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles and potentially reducing the risk of metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. This compound’s ability to accumulate in specific tissues, such as tumors, enhances its therapeutic potential by ensuring targeted delivery to the site of action .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and the subsequent modulation of cellular processes. For example, this compound’s localization to the mitochondria can influence mitochondrial function and contribute to its pro-apoptotic effects in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulone is typically synthesized through the oxidation of betulin. One common method involves the use of ruthenium nanoparticles deposited on graphitic carbon nitride as a catalyst. This process involves mild reduction of the initial ruthenium precursor with hydrazine, leading to high conversion rates of betulin to this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using various oxidation agents. For example, the Jones reagent (chromium trioxide in acetone) is often employed for large-scale synthesis. Other methods include the use of pyridine-dichromate complexes and chromium (VI) oxide in acetic acid .

Chemical Reactions Analysis

Types of Reactions: Betulone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of betulin to this compound.

    Reduction: this compound can be reduced back to betulin or other derivatives.

    Substitution: Various functional groups can be introduced to the this compound molecule through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Jones reagent, pyridine-dichromate complex, chromium (VI) oxide.

    Reduction: Sodium borohydride, hydrazine.

    Substitution: Various organic reagents depending on the desired functional group.

Major Products Formed:

Comparison with Similar Compounds

Betulone is often compared with other triterpenoids such as:

    Betulin: The precursor to this compound, known for its wound-healing properties.

    Betulinic acid: A derivative with strong antitumor activity.

    Allobetulin: Exhibits moderate antiviral effects.

This compound stands out due to its broad spectrum of pharmacological activities and its potential as a multitarget compound in drug development .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDNKGUBLIKNAM-CNRMHUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a C3 ketone function and C28 oxidation level on the lupane-type triterpene structure influence antiparasitic activity?

A2: Studies comparing the activity of different betulin derivatives against T. gondii indicate that both the C3 ketone function and the C28 oxidation level are crucial for enhanced antiparasitic activity [, ]. The presence of these structural features appears to contribute significantly to the compound's potency against the parasite.

Q2: Does betulone exhibit antiplasmodial activity?

A3: Yes, this compound has demonstrated antiplasmodial activity against the chloroquine-sensitive strain of Plasmodium falciparum (NF54) []. Notably, it exhibited an IC50 value ranging from 2 to 14 µg/ml against this strain, highlighting its potential as an antimalarial agent. Further investigations are warranted to explore its efficacy against other Plasmodium species and drug-resistant strains.

Q3: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C30H48O2 and a molecular weight of 440.7 g/mol [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A5: Researchers commonly utilize various spectroscopic methods for the structural elucidation of this compound. These include Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) [, , ].

Q5: From which natural sources can this compound be isolated?

A6: this compound has been isolated from various plant sources, including the outer bark of Betula lenta (black birch) [], the roots of Cassia tora [], and the twigs of Ilex macropoda []. It has also been identified in extracts from the bark of Alnus glutinosa (black alder) [, ], Scyphiphora hydrophyllacea [], Buddleja saligna [], Phyllanthus amarus calli [], Belamcanda chinensis roots [], Euonymus alatus twigs [], Terminalia glabrescens [], and Klienia odora [].

Q6: Are there any reports on the biotransformation of betulin to this compound?

A7: Yes, several studies have investigated the biotransformation of betulin to this compound using various microorganisms. These include using growing cultures of the marine fungus Dothideomycete sp. HQ 316564 [], the bacterium Rhodococcus erythropolis BT78 [, ], the actinobacterium Rhodococcus rhodochrous IEGM 66 [], and the yeast Rhodotorula mucilaginosa [].

Q7: Can this compound be synthesized chemically?

A8: While this compound is primarily isolated from natural sources, it can be chemically synthesized. One approach involves the oxidation of betulin, a structurally similar compound, to yield this compound. Various oxidizing agents and catalysts have been explored for this transformation, including Dess-Martin periodinane [] and supported silver nanoparticles [].

Q8: What are some chemical modifications that have been explored for this compound?

A9: Researchers have explored various chemical modifications of this compound to modulate its biological activity, solubility, and other properties. Examples include the synthesis of acetylenic derivatives [], triazole derivatives [], and nitrone derivatives [].

Q9: What is known about the solubility and dissolution properties of this compound?

A10: this compound, like many triterpenoids, exhibits limited solubility in aqueous media. This property can impact its bioavailability and therapeutic efficacy. To address this, researchers often explore formulation strategies and chemical modifications to enhance its solubility and dissolution rate [].

Q10: What are the potential applications of this compound in drug discovery?

A11: this compound holds promise as a potential therapeutic agent for various diseases due to its diverse biological activities. Its antiparasitic properties, particularly against Toxoplasma gondii and Plasmodium falciparum, make it a potential candidate for developing novel anti-infective drugs [, ].

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